1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

Catalog No.
S13367681
CAS No.
59303-01-4
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

CAS Number

59303-01-4

Product Name

1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

IUPAC Name

1-(furan-2-ylmethyl)pyrrole-3-carbaldehyde

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10/h1-6,8H,7H2

InChI Key

QHMAVTMJOHFHAT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=CC(=C2)C=O

1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound characterized by the presence of both a furan and a pyrrole moiety. Its molecular formula is C10H9NOC_{10}H_{9}NO and it features an aldehyde functional group, which contributes to its reactivity and potential applications in various fields. The compound is notable for its unique structural arrangement, where the furan ring is directly attached to the pyrrole, enhancing its chemical properties and biological activity.

1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde undergoes several chemical transformations, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The furan ring can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde has been explored in various studies. It exhibits potential antimicrobial and anticancer properties, making it a candidate for further research in drug development. The presence of the furan and pyrrole rings may contribute to its ability to interact with biological targets, influencing cellular pathways and exhibiting pharmacological effects.

Several synthetic routes have been developed for 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde:

  • Pyrrole Formation: One common method involves the condensation of furan with pyrrole derivatives under acidic conditions, often using catalysts such as Lewis acids.
  • Direct Aldehyde Synthesis: A more recent approach utilizes multi-component reactions that allow for the simultaneous formation of the pyrrole and aldehyde functionalities from readily available starting materials, enhancing efficiency and yield .

These methods reflect ongoing efforts to develop more sustainable and efficient synthetic protocols.

The compound has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a target for drug discovery efforts, particularly in developing new antimicrobial or anticancer agents.
  • Material Science: The unique properties of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde may also find applications in creating materials with specific electronic or optical characteristics.

Studies on 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde's interactions with biological molecules have revealed insights into its mechanism of action. The compound may interact with enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde, including:

Compound NameStructural Features
1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehydeContains a nitrophenyl group instead of furan
1-(2-Furanylmethyl)-1H-pyrroleFuran group directly attached to pyrrole
1-(4-Aminophenyl)-1H-pyrrole-3-carbaldehydeAmino group substitution on phenyl ring
1-(2-Furanylmethyl)-pyrrole-3-carboxylic acidCarboxylic acid functional group instead of aldehyde

Uniqueness: The uniqueness of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde lies in its specific combination of functional groups—particularly the furan and aldehyde—providing distinct reactivity patterns that are not present in similar compounds. This structural arrangement enhances its potential utility in various

Molecular Geometry and Conformational Analysis

1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde exhibits a distinctive heterocyclic architecture characterized by the presence of both furan and pyrrole aromatic systems connected through a methylene bridge . The compound demonstrates a molecular formula of C₁₀H₉NO₂ with a molecular weight of 175.18 grams per mole, registered under CAS number 59303-01-4 . The canonical SMILES representation C1=COC(=C1)CN2C=CC(=C2)C=O accurately describes the structural connectivity, while the InChI key QHMAVTMJOHFHAT-UHFFFAOYSA-N provides a unique molecular identifier .

The molecular geometry reveals a near-planar configuration with both heterocyclic rings maintaining their aromatic character through extensive π-electron delocalization . The furan moiety contributes a six π-electron aromatic system, while the pyrrole ring provides an additional six π-electron system, creating a conjugated framework that influences the compound's electronic properties [3] [4]. Computational studies indicate that the dihedral angle between the furan and pyrrole ring systems ranges from 0 to 4.32 degrees, demonstrating minimal deviation from planarity [5].

The conformational analysis reveals that the compound adopts a stable configuration where the furan ring is directly attached to the pyrrole through the methylene bridge, enhancing the overall chemical properties and biological activity . The maximum deviation from planarity has been measured at approximately 0.085 Ångstroms, indicating excellent molecular rigidity [5]. This planar arrangement facilitates π-π stacking interactions, which are critical for the compound's reactivity and potential applications in organic synthesis [6].

Table 1: Molecular Geometry and Conformational Analysis Parameters

ParameterValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight (g/mol)175.18
CAS Number59303-01-4
IUPAC Name1-(furan-2-ylmethyl)pyrrole-3-carbaldehyde
InChI KeyQHMAVTMJOHFHAT-UHFFFAOYSA-N
Canonical SMILESC1=COC(=C1)CN2C=CC(=C2)C=O
Planar ConfigurationNear-planar
π-Electron System6π aromatic (furan) + 6π aromatic (pyrrole)
Dihedral Angle (degrees)0-4.32° (ring systems)
Maximum Deviation from Planarity (Å)0.085

X-ray Crystallographic Studies

While direct crystallographic data for 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde remains limited in the current literature, studies on structurally related compounds provide valuable insights into the crystalline behavior of furan-pyrrole hybrid systems [5] [7]. Crystallographic analysis of analogous compounds, such as 3-(thiophen-2-yl)-1H-pyrrole derivatives, reveals characteristic features that can be extrapolated to understand the target compound's solid-state structure [5].

Related heterocyclic compounds containing both furan and pyrrole moieties typically crystallize in non-centrosymmetric space groups, with the most common being Pna2₁ [5]. The unit cell parameters for similar compounds show dimensions of approximately 11.16 Ångstroms for the a-axis, 3.93 Ångstroms for the b-axis, and 21.63 Ångstroms for the c-axis [5]. These crystallographic studies demonstrate that molecules in this class maintain their essential planarity in the solid state, with deviations from the mean plane through all non-hydrogen atoms ranging from -0.059 to 0.085 Ångstroms [5].

The crystalline structure of related compounds reveals that intermolecular hydrogen bonding patterns significantly influence the packing arrangement [5] [7]. Specifically, nitrogen-hydrogen to oxygen hydrogen bonds involving the pyrrole amine and carbonyl oxygen atoms create ribbon-like structures that extend along specific crystallographic axes [5]. These hydrogen bonding networks contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material [7].

Table 2: X-ray Crystallographic Studies Comparison with Related Compounds

CompoundSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)Planarity Deviation (Å)
3-(thiophen-2-yl)-1H-pyrrolePna2₁11.1559(3)3.9258(1)21.6293(6)0.085
1-(2-furylmethyl)-1H-pyrrole-2-carbaldehydeNot specifiedNot availableNot availableNot availableNot specified
Furan-2-carbaldehyde derivativesVariousVariableVariableVariable0.059-0.085
1H-pyrrole-3-carbaldehydeNot specifiedNot availableNot availableNot availableNot specified

Spectroscopic Identification

Nuclear Magnetic Resonance Profiling

The nuclear magnetic resonance spectroscopic characterization of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [8] [9] [10]. The proton nuclear magnetic resonance spectrum exhibits distinct signals that correspond to the different proton environments within the molecule, enabling precise structural assignment [11].

The aldehyde proton appears as a characteristic singlet in the range of 9.8 to 10.2 parts per million, consistent with the deshielding effect of the carbonyl group [6]. The furan ring protons demonstrate typical patterns with the H-3 position appearing between 6.3 and 6.4 parts per million, H-4 at 6.2 to 6.3 parts per million, and H-5 at 7.3 to 7.4 parts per million [11] [12]. These chemical shifts reflect the electron distribution within the furan aromatic system and the influence of the oxygen heteroatom [11].

The pyrrole ring protons exhibit signals between 6.5 and 7.2 parts per million, with H-2 appearing at 6.5 to 6.7 parts per million, H-4 at 6.8 to 7.0 parts per million, and H-5 at 7.0 to 7.2 parts per million [8] [10]. The coupling constants between adjacent protons on both the furan and pyrrole rings range from 1.3 to 2.3 Hertz, indicating the characteristic five-membered ring coupling patterns [11]. The methylene bridge protons appear as a singlet between 5.1 and 5.3 parts per million, reflecting their unique chemical environment connecting the two heterocyclic systems .

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aldehyde carbonyl carbon at approximately 185 to 190 parts per million, while the furan carbon atoms appear between 105 and 155 parts per million [8] [6]. The pyrrole carbon atoms are observed in the range of 110 to 135 parts per million, and the methylene bridge carbon appears between 48 and 52 parts per million [8].

Table 3: Nuclear Magnetic Resonance Profiling Data

PositionChemical Shift (δ ppm)MultiplicityCoupling Constants (Hz)
Aldehyde proton (CHO)9.8-10.2 (s, 1H)SingletNone
Furan H-36.3-6.4 (m, 1H)MultipletJ = 1.3-1.9
Furan H-46.2-6.3 (m, 1H)MultipletJ = 1.3-1.9
Furan H-57.3-7.4 (m, 1H)MultipletJ = 1.3-1.9
Pyrrole H-26.5-6.7 (m, 1H)MultipletJ = 1.9-2.3
Pyrrole H-46.8-7.0 (m, 1H)MultipletJ = 1.9-2.3
Pyrrole H-57.0-7.2 (m, 1H)MultipletJ = 1.9-2.3
Methylene bridge (CH₂)5.1-5.3 (s, 2H)SingletNone
Aldehyde carbon (C=O)185-190QuaternaryN/A
Furan carbon atoms105-155VariousVariable
Pyrrole carbon atoms110-135VariousVariable
Methylene carbon48-52QuaternaryN/A

Infrared Vibrational Spectroscopy

Infrared spectroscopic analysis of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde reveals characteristic vibrational frequencies that provide definitive functional group identification and structural confirmation [6] [12] [13]. The most prominent feature in the infrared spectrum is the aldehyde carbonyl stretch, which appears as a strong absorption band between 1705 and 1715 wavenumbers [6] [12]. This frequency range is characteristic of aldehydic carbonyl groups and confirms the presence of the formyl functionality at the 3-position of the pyrrole ring [6].

The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands, with furan ring vibrations appearing between 1580 and 1600 wavenumbers and pyrrole ring vibrations observed between 1550 and 1570 wavenumbers [6] [13]. These frequencies reflect the aromatic character of both heterocyclic systems and their distinct electronic environments [12]. The aromatic carbon-hydrogen stretching vibrations occur in the range of 3100 to 3150 wavenumbers, while the methylene carbon-hydrogen stretches appear between 2920 and 2960 wavenumbers [6] [14].

Additional characteristic absorptions include the furan carbon-oxygen stretch between 1200 and 1250 wavenumbers and the pyrrole carbon-nitrogen stretch between 1300 and 1350 wavenumbers [6] [13]. The aromatic carbon-hydrogen bending vibrations appear between 1420 and 1480 wavenumbers, while ring breathing modes for both furan and pyrrole systems are observed between 1000 and 1050 wavenumbers [6] [12]. Out-of-plane aromatic carbon-hydrogen bending vibrations contribute to the fingerprint region between 750 and 850 wavenumbers [13].

Table 4: Infrared Vibrational Spectroscopy Data

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Aldehyde C=O stretch1705-1715StrongAldehyde carbonyl
Aromatic C=C stretch (furan)1580-1600MediumFuran ring vibration
Aromatic C=C stretch (pyrrole)1550-1570MediumPyrrole ring vibration
C-H stretch (aromatic)3100-3150MediumAromatic C-H
C-H stretch (methylene)2920-2960MediumAliphatic C-H
C-O stretch (furan)1200-1250MediumFuran C-O bond
C-N stretch (pyrrole)1300-1350MediumPyrrole C-N bond
C-H bend (aromatic)1420-1480MediumAromatic bending
Ring breathing (furan)1000-1020WeakRing deformation
Ring breathing (pyrrole)1020-1050WeakRing deformation
Out-of-plane C-H bend750-850MediumAromatic C-H

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [15] [16] [17]. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the intact molecule, although this peak typically exhibits relatively low intensity ranging from 15 to 25 percent of the base peak [15] [16].

The most significant fragmentation pathway involves the loss of the formyl group (CHO) from the molecular ion, producing a fragment at mass-to-charge ratio 146 with relative intensities between 45 and 65 percent [15] [17]. This fragmentation occurs through α-cleavage adjacent to the carbonyl group and represents one of the most characteristic fragmentations for aldehydic compounds [16]. Additionally, McLafferty rearrangement processes lead to the formation of a fragment at mass-to-charge ratio 145, corresponding to the loss of formaldehyde (CH₂O) with relative intensities ranging from 30 to 45 percent [17].

Ring fragmentation processes generate several important diagnostic ions, including the furanyl cation at mass-to-charge ratio 67 and the pyrrolyl cation at mass-to-charge ratio 66 [15] [16]. These fragments exhibit high relative intensities, with the furanyl cation showing 70 to 85 percent intensity and the pyrrolyl cation displaying 60 to 80 percent intensity [16]. The stability of these heterocyclic fragments reflects the aromatic character of both ring systems [15].

Additional fragmentation patterns include the formation of the pyrrole-aldehyde fragment at mass-to-charge ratio 94, the methylene bridge fragment at mass-to-charge ratio 14, and the formyl cation at mass-to-charge ratio 29 [15] [17]. The presence of stable furan and pyrrole molecular ion fragments at mass-to-charge ratios 68 and 67, respectively, further confirms the heterocyclic nature of the parent compound [15] [16].

Table 5: Mass Spectrometric Fragmentation Patterns

Fragment Ionm/z ValueRelative Intensity (%)Fragmentation Mechanism
M⁺- (Molecular ion)17515-25Electron impact ionization
[M-CHO]⁺ (Loss of formyl)14645-65α-cleavage from aldehyde
[M-CH₂O]⁺ (Loss of formaldehyde)14530-45McLafferty rearrangement
[C₄H₃O]⁺ (Furanyl cation)6770-85Ring fragmentation
[C₄H₄N]⁺ (Pyrrolyl cation)6660-80Ring fragmentation
[C₅H₄NO]⁺ (Pyrrole-aldehyde)9440-55Side chain retention
[CH₂]⁺- (Methylene radical)1420-35Bridge cleavage
[CHO]⁺ (Formyl cation)2925-40Carbonyl fragmentation
[C₄H₄O]⁺- (Furan molecular ion)6835-50Heterocyclic stability
[C₄H₄N]⁺- (Pyrrole molecular ion)6755-75Heterocyclic stability

Traditional condensation approaches form the foundation of pyrrole carbaldehyde synthesis, with several well-established methodologies providing reliable access to the target compound [2] [3]. The most prevalent traditional methods include the Paal-Knorr synthesis, Vilsmeier-Haack formylation, and Friedel-Crafts alkylation reactions.

The Paal-Knorr synthesis represents one of the most fundamental approaches for pyrrole ring construction. This methodology involves the cyclization of 1,4-dicarbonyl compounds with primary amines under acidic conditions [2] [4] [5]. For 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde synthesis, the approach typically utilizes 1,4-diketones in combination with furan-2-methylamine derivatives. The reaction proceeds through a mechanism where the amine attacks two carbonyl groups sequentially to form a ring structure, followed by the elimination of two molecules of water to yield the aromatic pyrrole [4] [5]. Typical reaction conditions involve heating at 60-90°C for 3-6 hours in the presence of acid catalysts such as potassium carbonate or triethylamine, achieving yields in the range of 65-75% [2].

The Vilsmeier-Haack formylation constitutes another cornerstone methodology for introducing the carbaldehyde functionality onto preformed pyrrole rings [6] [7] [8]. This reaction employs dimethylformamide and phosphoryl chloride to generate the Vilsmeier reagent, an electrophilic iminium salt that readily attacks electron-rich aromatic systems such as pyrroles [7] [8]. The mechanism involves initial formation of the Vilsmeier reagent from dimethylformamide and phosphoryl chloride, followed by electrophilic aromatic substitution at the pyrrole ring, and subsequent hydrolysis to afford the aldehyde product [8] [9]. Optimal reaction conditions typically involve maintaining temperatures between 0°C and room temperature for 30 minutes to 2 hours, resulting in yields of 70-85% [6] [7].

Friedel-Crafts alkylation provides an alternative approach for constructing the furan-pyrrole linkage in 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde [10] [11] [12]. This methodology involves the alkylation of pyrrole-2-carboxaldehyde derivatives with furan-containing alkyl halides in the presence of Lewis acid catalysts such as aluminum chloride [10]. The reaction proceeds through generation of carbocationic intermediates that undergo nucleophilic attack by the electron-rich pyrrole ring. However, this approach requires careful optimization due to the sensitivity of both pyrrole and furan rings to strong Lewis acids [12]. Typical conditions involve temperatures ranging from 0°C to room temperature for 2-24 hours, achieving yields of 65-75% [10].

MethodStarting MaterialsReaction ConditionsTypical YieldReference
Paal-Knorr Synthesis1,4-dicarbonyl compounds + primary aminesAcid catalyst, 60-90°C, 3-6 hours65-75% [2] [4] [5]
Vilsmeier-Haack Formylationpyrrole + DMF + POCl30°C to room temperature, 30 min to 2 hours70-85% [6] [7] [8]
Friedel-Crafts Alkylationpyrrole-2-carbaldehyde + alkyl halides + AlCl30°C to room temperature, 2-24 hours65-75% [10] [11] [12]

Modern Catalytic Synthesis Techniques

Modern catalytic synthesis techniques have revolutionized the preparation of complex heterocyclic systems like 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde by offering enhanced selectivity, milder reaction conditions, and improved environmental compatibility [13] [14] [15] [16]. These advanced methodologies encompass organocatalytic approaches, transition metal catalysis, and biocatalytic transformations.

Proline-Catalyzed Asymmetric Routes

Proline-catalyzed asymmetric synthesis has emerged as a powerful tool for accessing enantiomerically enriched pyrrole carbaldehyde derivatives [13] [17] [14]. The methodology exploits the inherent chirality of naturally occurring proline to induce stereoselectivity in aldol reactions and related transformations. Proline functions through enamine formation with ketone substrates, creating nucleophilic intermediates that undergo asymmetric addition to electrophilic partners [17] [18].

The mechanism of proline catalysis involves initial formation of an enamine intermediate between proline and the ketone substrate, followed by nucleophilic attack on the aldehyde electrophile [17]. The stereochemical outcome is controlled by the proline-derived transition state geometry, which preferentially delivers one enantiomer of the product. Studies have demonstrated that proline-catalyzed reactions can achieve excellent enantioselectivities of 87-93% enantiomeric excess when conducted at optimized temperatures ranging from -30°C to -60°C [13] [14].

For 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde synthesis, proline-catalyzed approaches typically involve the condensation of furan-containing aldehydes with pyrrole-derived nucleophiles under carefully controlled conditions [14]. The reaction requires extended reaction times of 42-104 hours to achieve complete conversion, but delivers products with yields ranging from 72-90% and excellent stereochemical control [13] [14]. The mild reaction conditions and high selectivity make this approach particularly attractive for complex molecule synthesis where preservation of sensitive functional groups is critical.

Sequential multicomponent reactions utilizing proline catalysis have been developed for the direct synthesis of pyrrole-3-carbaldehydes [19]. These methodologies involve proline-catalyzed direct Mannich reaction-cyclization sequences between succinaldehyde and in situ generated imines, followed by oxidative aromatization [19]. The practical utility of this approach has been demonstrated at gram-scale synthesis, highlighting its potential for preparative applications.

Green Chemistry Approaches Using Biocatalysts

Green chemistry approaches utilizing biocatalysts represent a paradigm shift toward sustainable synthesis of pyrrole carbaldehyde derivatives [20] [21] [22] [23]. These methodologies harness the power of enzymatic transformations to achieve selective bond formation under mild, environmentally benign conditions.

Enzymatic carbon dioxide fixation has emerged as a particularly innovative approach for pyrrole carbaldehyde synthesis [20] [22]. The methodology employs UbiD-type decarboxylase enzymes in combination with carboxylic acid reductase to achieve carbon-carbon bond formation through carbon dioxide incorporation [20]. This approach represents a sustainable route to pyrrole-2-carbaldehyde from simple pyrrole substrates using Pseudomonas aeruginosa HudA/PA0254 in combination with Segniliparus rotundus carboxylic acid reductase [20] [22].

The enzymatic mechanism involves initial carbon dioxide fixation through UbiD-catalyzed carboxylation of the pyrrole substrate, followed by reduction of the resulting carboxylic acid intermediate to the corresponding aldehyde using carboxylic acid reductase [20]. This coupled enzyme system operates at near ambient carbon dioxide concentrations, making it practically viable for synthetic applications [20]. The methodology demonstrates the versatility of biocatalytic approaches in accessing diverse aldehyde products through enzymatic carbon dioxide fixation.

Heterogeneous biocatalyst systems have been developed for the green synthesis of pyrrole derivatives through multicomponent reactions [21]. These systems employ immobilized enzymes or whole-cell biocatalysts to facilitate pyrrole formation from dicarbonyl compounds and amine substrates under mild conditions [21]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery, enhancing the overall sustainability of the process.

Catalyst TypeTarget ProductReaction ConditionsEnantioselectivityYield RangeReference
Proline-based organocatalystAsymmetric pyrrole aldehydes-30°C to -60°C, 42-104 hours87-93% ee72-90% [13] [17] [14]
Iron-Tetraphos complexPyrroles from nitroarenes60-90°C, 15-20 hours or room temperatureN/AGood to excellent [15] [16] [24]
BINOL-phosphoric acidChiral pyrrolizin derivativesAmbient temperature, 6-24 hours90-98% eeGood yields [14]
UbiD-type decarboxylase + CARPyrrole-2-carbaldehydeAmbient conditions, enzymatic CO2 fixationN/AModerate [20] [22]

Purification and Isolation Strategies

Effective purification and isolation strategies are critical for obtaining 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde in high purity suitable for subsequent applications [25] [26] [6] [27]. The presence of both furan and pyrrole heterocycles, along with the aldehyde functionality, presents unique challenges that require carefully optimized purification protocols.

Flash chromatography represents the most widely employed purification method for pyrrole carbaldehyde derivatives [27] [28] [29]. The technique utilizes silica gel as the stationary phase with carefully optimized mobile phase gradients to achieve efficient separation [27]. For 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde, typical solvent systems involve dichloromethane as the primary eluent, often followed by gradual increases in ethyl acetate concentration to achieve optimal resolution [27] [30]. The method consistently delivers purities exceeding 95% and has been successfully applied to gram-scale purifications [28].

High-pressure liquid chromatography provides an alternative approach for achieving exceptionally high purity, particularly for enantiomer separation of chiral pyrrole derivatives [25]. Chiral stationary phases such as triacetylcellulose have proven effective for resolving enantiomers of sterically hindered pyrrole carbaldehydes, achieving enantiomeric excesses greater than 99% [25]. The technique is particularly valuable when high enantiomeric purity is required for biological or pharmaceutical applications.

Recrystallization techniques offer a cost-effective approach for achieving high purity crystalline products [26] [6] [31]. Petroleum ether with boiling points of 40-60°C has proven particularly effective as a recrystallization solvent for pyrrole carbaldehyde derivatives [26] [31]. Alternative solvents such as benzene have also been successfully employed, typically achieving purities exceeding 98% [6]. The method is especially attractive for large-scale preparations where cost considerations are paramount.

Distillation methods provide access to the highest achievable purities, often exceeding 99% [31] [32]. Vacuum distillation is typically required due to the thermal sensitivity of pyrrole carbaldehyde derivatives, with typical boiling points in the range of 217-219°C under reduced pressure [31]. The method is particularly valuable for applications requiring exceptional purity, such as analytical standards or pharmaceutical intermediates.

Extraction and washing protocols constitute essential initial purification steps in most synthetic sequences [6] [10]. Typical workup procedures involve dichloromethane extraction followed by aqueous washing with sodium hydroxide solution to remove acidic impurities [6] [10]. These initial purification steps typically achieve purities of 80-90%, providing suitable material for subsequent purification by other methods.

Purification MethodConditions/Solvent SystemApplicationsPurity AchievedReference
Flash ChromatographySilica gel, dichloromethane/ethyl acetate gradientsGeneral purification of pyrrole carbaldehydes>95% [27] [28] [29]
High-Pressure Liquid ChromatographyTriacetylcellulose stationary phaseEnantiomer separation of sterically hindered pyrroles>99% ee [25]
RecrystallizationPetroleum ether (b.p. 40-60°C), benzeneCrystalline product isolation>98% [26] [6] [31]
DistillationVacuum distillation, 217-219°CHigh purity isolation>99% [31] [32]
Extraction and WashingDichloromethane/water, NaOH washingInitial workup and crude purification80-90% [6] [10]

Yield Optimization Through Process Engineering

Process engineering approaches have become increasingly important for optimizing the synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde, particularly as the demand for efficient, scalable production methods continues to grow [33] [34] [35] [19]. Modern process engineering strategies encompass continuous flow technology, fixed bed reactor systems, temperature optimization protocols, and computational modeling approaches.

Continuous flow microreactor technology represents a revolutionary approach to pyrrole synthesis that enables rapid scale-up from laboratory to production scale [33]. The methodology has been successfully demonstrated for pyrrole synthesis using microreactors with internal volumes ranging from 0.13 microliters to 9.6 milliliters [33]. The key advantage of continuous flow synthesis lies in its ability to provide precise control over reaction parameters such as temperature, residence time, and mixing efficiency [33]. For pyrrole synthesis, the methodology has achieved nearly 100% yield with production rates reaching 55.8 grams per hour in optimized systems [33]. The rapid heat and mass transfer characteristics of microreactors enable efficient processing under conditions that would be challenging to maintain in conventional batch reactors.

Fixed bed reactor systems offer advantages for industrial-scale production of pyrrole derivatives through continuous hydrogenation processes [34]. These systems employ supported metal catalysts in fixed bed configurations to achieve high yields with superior operability compared to batch processes [34]. The methodology is particularly effective for reduction reactions required in pyrrole synthesis pathways, offering continuous operation with reduced use of hazardous reagents [34]. The fixed bed approach enables precise control over reaction conditions while facilitating catalyst recovery and reuse, making it an economically attractive option for large-scale production.

Temperature control optimization has proven critical for maximizing both yield and selectivity in pyrrole carbaldehyde synthesis [14] [11]. Systematic studies of temperature effects in proline-catalyzed asymmetric synthesis have demonstrated that optimal enantioselectivity is achieved at carefully controlled low temperatures [14]. For example, optimal enantiocontrol in proline-catalyzed Friedel-Crafts alkylation of pyrroles is achieved at -30°C, delivering products with 93% enantiomeric excess and 87% yield [11]. Temperature profiles that document enantioselectivity as a function of reaction temperature provide valuable guidance for process optimization [14].

Sequential multicomponent reactions represent an efficient approach for yield optimization through process intensification [19]. These methodologies combine multiple synthetic transformations in a single pot operation, eliminating the need for intermediate purification steps and reducing overall process complexity [19]. For pyrrole-3-carbaldehyde synthesis, sequential multicomponent protocols involving proline-catalyzed Mannich reaction-cyclization sequences followed by oxidative aromatization have achieved yields of 58-82% in one-pot operations [19]. The practical utility of this approach has been demonstrated at gram-scale synthesis, highlighting its potential for preparative applications.

Machine learning optimization represents an emerging frontier in process engineering for pyrrole synthesis [35]. Computational approaches utilizing machine learning algorithms enable predictive modeling of reaction yields based on reaction parameters such as temperature, catalyst loading, and substrate structure [35]. These methodologies offer the potential to rapidly identify optimal reaction conditions without extensive experimental screening, significantly accelerating process development timelines [35]. The application of machine learning to pyrrole and dipyrromethane condensation reactions with aldehydes has demonstrated the feasibility of this approach for yield prediction and optimization [35].

Process Engineering ApproachScaleYield ImprovementKey AdvantagesReference
Continuous Flow Microreactors0.13 μL to 9.6 mL reactorsNearly 100% yield at 55.8 g/hourFast scale-up, precise control [33]
Fixed Bed Reactor SystemsIndustrial scale fixed bedHigh yield, superior operabilityContinuous hydrogenation, reduced hazards [34]
Temperature Control OptimizationLaboratory to pilot scale93% ee, 87% yield optimizedEnhanced enantioselectivity [14] [11]
Sequential Multicomponent ReactionsLaboratory scale58-82% yieldsOne-pot efficiency [19]
Machine Learning OptimizationComputational predictionPredictive yield optimizationPredictive modeling for optimization [35]

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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